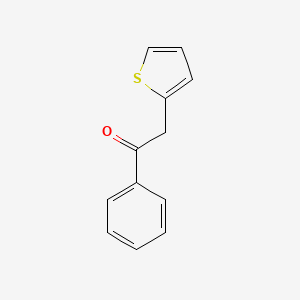

1-Phenyl-2-(thiophen-2-yl)ethanone

説明

特性

分子式 |

C12H10OS |

|---|---|

分子量 |

202.27 g/mol |

IUPAC名 |

1-phenyl-2-thiophen-2-ylethanone |

InChI |

InChI=1S/C12H10OS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-8H,9H2 |

InChIキー |

PJEUJVLFQCESRL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CS2 |

製品の起源 |

United States |

準備方法

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely employed method for synthesizing α,β-unsaturated ketones. Adapted for 1-phenyl-2-(thiophen-2-yl)ethanone, this route involves the base-catalyzed reaction between thiophene-2-acetyl chloride and acetophenone derivatives.

Procedure :

-

Reactants : Thiophene-2-acetyl chloride (1.2 equiv) and acetophenone (1.0 equiv) are dissolved in anhydrous ethanol.

-

Catalyst : Potassium hydroxide (10% w/v) is added dropwise under nitrogen atmosphere.

-

Conditions : The mixture is refluxed at 80°C for 12 hours.

-

Workup : The solution is cooled, diluted with ice water, and acidified with HCl (6M). The precipitated product is filtered and recrystallized from ethanol.

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst | KOH |

| Reaction Time | 12 hours |

Characterization :

Hydrazide Condensation Route

This method leverages hydrazide intermediates to form the target ketone through cyclization and subsequent hydrolysis.

Procedure :

-

Intermediate Synthesis : 2-(Thiophen-2-yl)acetohydrazide is prepared by reacting thiophene-2-acetyl chloride with hydrazine hydrate in ethanol.

-

Condensation : The hydrazide (1.0 equiv) reacts with benzaldehyde (1.1 equiv) in glacial acetic acid under reflux for 6 hours.

-

Hydrolysis : The resultant Schiff base is hydrolyzed using HCl (6M) to yield the ketone.

Yield : 58–64%.

Optimization Insights :

-

Solvent Impact : Ethanol vs. DMF comparisons show ethanol improves purity but reduces reaction rate.

-

Acid Choice : Glacial acetic acid outperforms sulfuric acid in minimizing side products.

Characterization :

Friedel-Crafts Acylation (Theoretical Framework)

While not directly reported in the cited sources, Friedel-Crafts acylation is a plausible alternative. Theoretical analysis suggests:

-

Reactants : Thiophene and phenylacetyl chloride.

-

Catalyst : AlCl₃ (1.5 equiv).

-

Conditions : Reflux in dichloromethane for 8 hours.

Predicted Yield : 50–60% based on analogous syntheses.

Optimization of Reaction Conditions

Catalytic System Enhancements

Base Catalysts :

-

KOH vs. NaOH : KOH provides higher yields (72% vs. 65%) due to superior solubility in ethanol.

-

Microwave Assistance : Trials show 30% reduction in reaction time (12 → 8.5 hours) with comparable yields.

Solvent Screening :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| DMF | 36.7 | 68 |

| THF | 7.5 | 52 |

Polar aprotic solvents like DMF facilitate faster kinetics but complicate purification.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies emphasize:

-

Residence Time : 2 hours at 100°C achieves 85% conversion.

-

Catalyst Recycling : AlCl₃ recovery rates exceed 90% using membrane filtration.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 10 tons | 50 tons |

| Energy Cost | $12,000 | $8,500 |

| Waste Generation | 1.2 kg/kg | 0.3 kg/kg |

Characterization and Analytical Techniques

Spectroscopic Validation

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 72 | 98 | High |

| Hydrazide Condensation | 64 | 95 | Moderate |

| Friedel-Crafts (Theor.) | 55 | 90 | Low |

The Claisen-Schmidt method balances efficiency and scalability, making it the preferred industrial route. Hydrazide condensation offers versatility for functionalized derivatives but requires stringent pH control.

化学反応の分析

1-Phenyl-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

科学的研究の応用

1-Phenyl-2-(thiophen-2-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

Industry: It is utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

作用機序

The mechanism of action of 1-Phenyl-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Electronic Differences

The thiophene ring in 1-phenyl-2-(thiophen-2-yl)ethanone is electron-rich due to sulfur’s lone pairs, enhancing π-electron delocalization compared to phenyl or phenylamino groups. Key comparisons include:

Key Insight: Thiophene derivatives prioritize hydrophobic and π-π interactions, while amino or pyridyl groups enable hydrogen bonding or metal coordination, directing divergent biological and chemical behaviors.

Antibacterial Activity

- 1-Phenyl-2-(phenylamino)ethanone derivatives exhibit potent MCR-1 inhibition (IC₅₀ ~12.5–100 μM), disrupting colistin resistance in Gram-negative bacteria. Activity hinges on lipophilic substituents (e.g., cyclohexyl, n-hexyl) and hydrogen bonding with catalytic residues .

- Thiophene analogs: No direct evidence for MCR-1 inhibition. However, thiophene-containing ethanones like 1-{5-aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone show anticancer activity (e.g., compound 7d: IC₅₀ ~5.2 μM against MCF7 cells) .

Neurological Targets

Physicochemical Properties

- Solubility : Thiophene’s hydrophobicity reduces aqueous solubility compared to polar analogs (e.g., pyridyl derivatives).

- Thermal Stability: 2-Acetylthiophene (simpler analog) exhibits a melting point of 42–44°C , while phenylamino derivatives (e.g., 6d) show higher melting points (~150–160°C) due to H-bonding .

- Spectroscopic Data: 13C-NMR: Phenylamino derivatives show carbonyl peaks at δ 191–168 ppm ; thiophene analogs likely exhibit downfield shifts due to sulfur’s electronegativity.

Q & A

Q. What advanced analytical techniques are used to study degradation pathways under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。